molecular formula C14H16N4O3S B6440405 5-methoxy-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2549014-65-3

5-methoxy-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B6440405
CAS No.: 2549014-65-3
M. Wt: 320.37 g/mol
InChI Key: PPJZKZQSQVRVEP-UHFFFAOYSA-N
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Description

“5-methoxy-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine” is a complex organic compound. It contains several functional groups including a methoxy group, a thiazole ring, a carbonyl group, a piperidine ring, and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The compound contains a methoxy group attached to a pyrimidine ring, which is further connected to a thiazole ring via an oxygen atom. The thiazole ring is also connected to a piperidine ring via a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For example, the carbonyl group could undergo nucleophilic addition reactions, and the thiazole ring could participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the methoxy group could increase the compound’s solubility in organic solvents .

Future Directions

The future research directions for this compound could include further exploration of its biological activities and potential applications in medicine. Additionally, more studies could be conducted to optimize its synthesis process and to investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-20-11-6-15-14(16-7-11)21-10-2-4-18(5-3-10)13(19)12-8-22-9-17-12/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJZKZQSQVRVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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